molecular formula C9H9ClO5S B12095804 Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- CAS No. 105917-83-7

Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)-

Cat. No.: B12095804
CAS No.: 105917-83-7
M. Wt: 264.68 g/mol
InChI Key: BQXRJSUDIQLLKH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and methylsulfonyl groups attached to the benzene ring. This compound is a white crystalline solid with a bitter taste and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- can be achieved through various methods. One common approach involves the reaction of benzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group. The chloro and methoxy groups can be introduced through subsequent electrophilic aromatic substitution reactions using appropriate reagents like chlorine and methanol .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis starting from readily available precursors. For example, the synthesis may begin with 2-chloro-3-methylbenzoic acid, which undergoes methoxylation and sulfonylation reactions to yield the final product. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzoic acids depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals[][4].

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-chloro-4-methoxy-: Similar structure but lacks the methylsulfonyl group.

    Benzoic acid, 3-chloro-4-methoxy-: Similar structure but with different positions of substituents.

    Benzoic acid, 2-methoxy-4-(methylsulfonyl)-: Lacks the chloro group.

Uniqueness

The presence of the chloro, methoxy, and methylsulfonyl groups in benzoic acid, 2-chloro-3-methoxy-4-(methylsulfonyl)- imparts unique chemical and biological properties.

Properties

CAS No.

105917-83-7

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

2-chloro-3-methoxy-4-methylsulfonylbenzoic acid

InChI

InChI=1S/C9H9ClO5S/c1-15-8-6(16(2,13)14)4-3-5(7(8)10)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

BQXRJSUDIQLLKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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